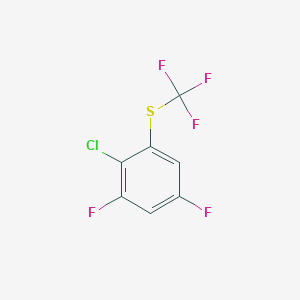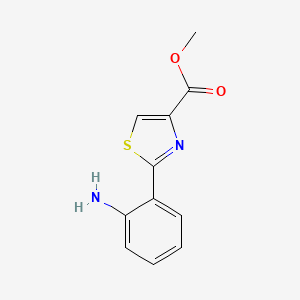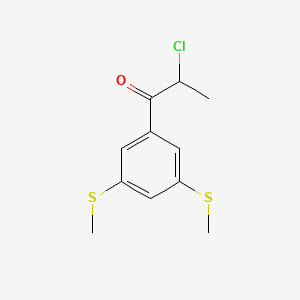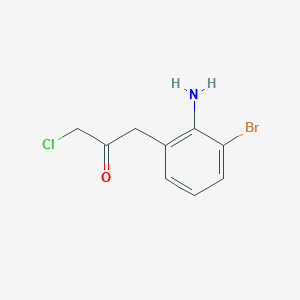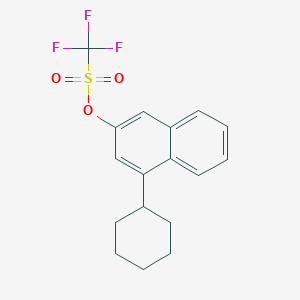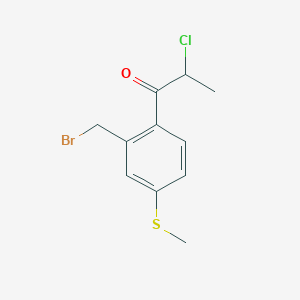
1-(2-(Bromomethyl)-4-(methylthio)phenyl)-2-chloropropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Bromomethyl)-4-(methylthio)phenyl)-2-chloropropan-1-one is an organic compound with a complex structure. It contains bromine, chlorine, and sulfur atoms, making it a versatile molecule in organic synthesis. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-4-(methylthio)phenyl)-2-chloropropan-1-one typically involves multiple steps. One common method starts with the bromination of 4-(methylthio)acetophenone to introduce the bromomethyl group. This is followed by a Friedel-Crafts acylation reaction to attach the 2-chloropropan-1-one moiety. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and aluminum chloride (AlCl3) as a catalyst for the Friedel-Crafts reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(Bromomethyl)-4-(methylthio)phenyl)-2-chloropropan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and mild heating.
Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA), solvents (e.g., acetonitrile, dichloromethane).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran).
Major Products
Substitution: Products with substituted nucleophiles at the bromomethyl position.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Applications De Recherche Scientifique
1-(2-(Bromomethyl)-4-(methylthio)phenyl)-2-chloropropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-(Bromomethyl)-4-(methylthio)phenyl)-2-chloropropan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl and chloropropanone groups can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-(Chloromethyl)-4-(methylthio)phenyl)-2-chloropropan-1-one
- 1-(2-(Bromomethyl)-4-(methylthio)phenyl)-2-bromopropan-1-one
- 1-(2-(Bromomethyl)-4-(methylthio)phenyl)-2-fluoropropan-1-one
Uniqueness
1-(2-(Bromomethyl)-4-(methylthio)phenyl)-2-chloropropan-1-one is unique due to the presence of both bromine and chlorine atoms, which can participate in various chemical reactions. This dual halogenation provides versatility in synthetic applications, making it a valuable intermediate in the synthesis of diverse organic compounds.
Propriétés
Formule moléculaire |
C11H12BrClOS |
|---|---|
Poids moléculaire |
307.63 g/mol |
Nom IUPAC |
1-[2-(bromomethyl)-4-methylsulfanylphenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C11H12BrClOS/c1-7(13)11(14)10-4-3-9(15-2)5-8(10)6-12/h3-5,7H,6H2,1-2H3 |
Clé InChI |
HOZWJSCOSQVFLI-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=C(C=C(C=C1)SC)CBr)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B14052081.png)
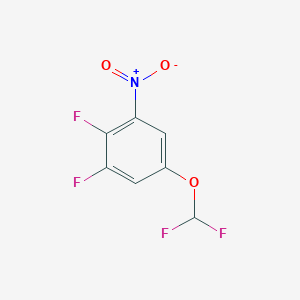
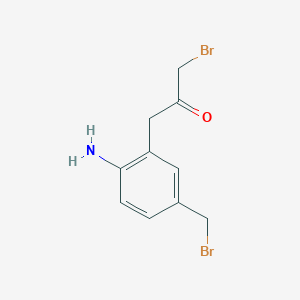
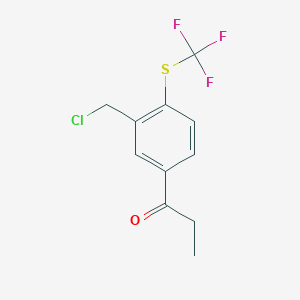
![[(2S,16R,17S)-2,17-dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl] acetate](/img/structure/B14052100.png)

![6-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14052109.png)
